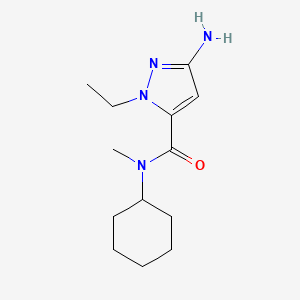

![molecular formula C13H12N6O2 B2487533 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide CAS No. 1903879-03-7](/img/structure/B2487533.png)

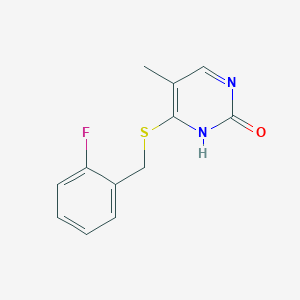

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide” is a chemical compound that is related to the 1,2,3-triazine family . It has been mentioned in the context of anti-Alzheimer agents .

Synthesis Analysis

The synthesis of 1,2,3-triazines involves the conversion of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates to 6-aryl-1,2,3-triazine-4-carboxylate esters under mildly basic conditions . Another method involves a concerted S N Ar reaction of 5-bromo-1,2,3-triazines to provide 5-aryloxy-1,2,3-triazines .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazines include the formation of 1,2,3-triazine 1-oxides by the addition of tert-butyl nitrite to the vinylogous position of vinyl diazo compounds . This formal [5 + 1] cycloaddition occurs under mild conditions with high functional group tolerance and regioselectivity .Applications De Recherche Scientifique

Anti-Alzheimer Agents

4-oxobenzo[d][1,2,3]triazin derivatives have been studied for their potential as anti-Alzheimer agents . These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are associated with Alzheimer’s disease . For example, one study found that most of the synthesized 4-oxobenzo[d][1,2,3]triazin derivatives showed good inhibitory activity against AChE .

Neuroprotective Activity

Some 4-oxobenzo[d][1,2,3]triazin derivatives have been observed to have significant neuroprotective activity against oxidative stress . This suggests potential applications in the treatment of neurodegenerative disorders.

Potential BuChE Inhibitors

Certain 4-oxobenzo[d][1,2,3]triazin derivatives have shown to exhibit excellent inhibition against BuChE . This could be particularly useful in the development of treatments for diseases where BuChE activity is a factor.

Mécanisme D'action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.

Mode of Action

The compound interacts with both AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission. The compound exhibits a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in various cognitive functions. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, potentially improving cognitive function. This mechanism is particularly relevant in the context of neurodegenerative disorders like Alzheimer’s disease, where cholinergic deficits are observed .

Result of Action

By inhibiting AChE and BuChE, the compound increases the availability of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This could result in improved cognitive function, particularly in the context of neurodegenerative disorders like Alzheimer’s disease where cholinergic deficits are observed .

Propriétés

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c20-12(11-7-14-8-16-11)15-5-6-19-13(21)9-3-1-2-4-10(9)17-18-19/h1-4,7-8H,5-6H2,(H,14,16)(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEPMYXEGRNKPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

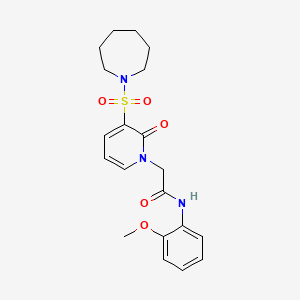

![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)

![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)

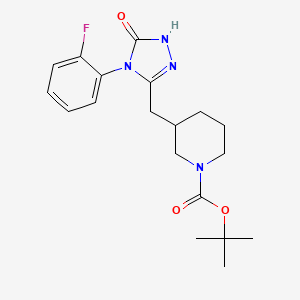

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)

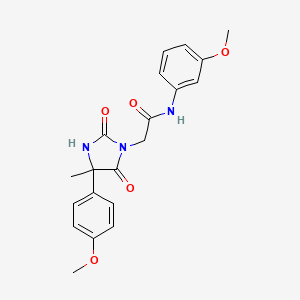

![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)

![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)